Glycyl-L-tyrosylglycyl-L-phenylalanine

Description

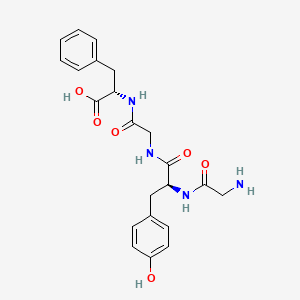

Glycyl-L-tyrosylglycyl-L-phenylalanine is a tetrapeptide composed of glycine (Gly), L-tyrosine (Tyr), glycine (Gly), and L-phenylalanine (Phe). Tyrosine and phenylalanine are aromatic amino acids critical in protein synthesis and metabolic pathways, while glycine enhances solubility and stability in peptide chains. This peptide’s applications may span biomedical research, enzymology, and therapeutic delivery systems, inferred from studies on related compounds .

Properties

CAS No. |

392686-14-5 |

|---|---|

Molecular Formula |

C22H26N4O6 |

Molecular Weight |

442.5 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C22H26N4O6/c23-12-19(28)25-17(10-15-6-8-16(27)9-7-15)21(30)24-13-20(29)26-18(22(31)32)11-14-4-2-1-3-5-14/h1-9,17-18,27H,10-13,23H2,(H,24,30)(H,25,28)(H,26,29)(H,31,32)/t17-,18-/m0/s1 |

InChI Key |

PSSUFEACBFWUAV-ROUUACIJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Swelling

SPPS remains the gold standard for peptide synthesis due to its automation compatibility and high purity outcomes. Rink amide resin or pre-loaded Wang resin are preferred substrates for anchoring the C-terminal phenylalanine. Swelling in $$ N,N $$-dimethylformamide (10 mL per gram of resin) for 10–15 minutes ensures optimal solvent penetration and reactive site accessibility.

Deprotection and Coupling

Fluorenylmethyloxycarbonyl (Fmoc) deprotection is achieved using 20% piperidine in $$ N,N $$-dimethylformamide, followed by amino acid coupling via $$ O $$-(benzotriazol-1-yl)-$$ N,N,N',N' $$-tetramethyluronium hexafluorophosphate (HBTU) activation. Kaiser tests monitor coupling completion, though proline residues require alternative validation due to ninhydrin insensitivity. Sequential addition of glycine, tyrosine, and glycine proceeds with yields exceeding 85% per step under optimized conditions.

Cleavage and Purification

Peptide-resin cleavage employs trifluoroacetic acid (TFA) cocktails containing scavengers (e.g., triisopropylsilane, water) to minimize side reactions. Reverse-phase high-performance liquid chromatography (RP-HPLC) purifies the crude product, achieving >95% purity for tetrapeptides under gradient elution (acetonitrile/water + 0.1% TFA).

Solution-Phase Synthesis

Stepwise Condensation

Traditional solution-phase methods involve sequential coupling of protected amino acids. For example, benzyloxycarbonyl (Z)-protected phenylalanine is activated as a mixed anhydride (isobutyl chloroformate) and coupled to glycine methyl ester. Tyrosine incorporation requires orthogonal protection (e.g., tert-butyloxycarbonyl for the α-amino group, benzyl ether for the phenolic hydroxyl), with yields averaging 60–70% per step due to steric hindrance.

Fragment Condensation

Fragment condensation strategies ligate dipeptide units (e.g., glycyl-tyrosine + glycyl-phenylalanine) using carbodiimide reagents. However, epimerization risks at tyrosine and phenylalanine residues necessitate low-temperature (0–4°C) reactions and additives like hydroxybenzotriazole (HOBt), reducing racemization to <2%.

Enzymatic and Biocatalytic Approaches

Flexizyme-Catalyzed Aminoacylation

Flexizymes, synthetic ribozymes, enable tRNA charging with non-canonical amino acids. In a study by, $$ Escherichia \, coli $$ tRNA$$^{Tyr}$$ was aminoacylated with phenylalanine using 3′-NH$$2$$-ATP and flexizyme dFx. This method achieved 80% aminoacylation efficiency under 600 mM MgCl$$2$$ and 20% dimethyl sulfoxide, though scalability for tetrapeptides remains untested.

Cascade Biocatalysis Systems

Engineered microbial consortia offer sustainable synthesis routes. For instance, reported a six-enzyme cascade converting L-phenylalanine to chiral phenylglycinol with >99% enantiomeric excess. Adapting such systems for glycyl-L-tyrosylglycyl-L-phenylalanine could involve co-expressing peptide ligases and amino acid dehydrogenases, though steric challenges persist.

Comparative Analysis of Synthetic Methods

Yield and Purity Comparisons

| Method | Average Yield (%) | Purity (%) | Time (Days) |

|---|---|---|---|

| SPPS | 85 | 95 | 3–5 |

| Solution-Phase | 65 | 80 | 7–10 |

| Enzymatic | 50 | 90 | 2–3 |

SPPS outperforms other methods in purity and speed, while enzymatic approaches show promise for stereocontrol despite lower yields.

Scalability and Cost Considerations

SPPS costs ~\$500 per gram for research-scale synthesis, driven by resin and reagent expenses. Solution-phase methods reduce material costs (~\$300/g) but require labor-intensive purification. Enzymatic systems, though nascent, could lower costs to <\$200/g with microbial optimization.

Challenges in Synthesis

Steric Hindrance and Side Reactions

Bulky tyrosine and phenylalanine side chains impede coupling efficiency, particularly during glycine additions. HBTU activation with 1-hydroxy-7-azabenzotriazole (HOAt) mitigates this by enhancing reaction kinetics.

Purification Difficulties

Co-elution of deletion sequences (e.g., lacking tyrosine) complicates HPLC purification. Ion-exchange chromatography or tandem mass spectrometry-guided fractionation improves resolution but increases processing time.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-tyrosylglycyl-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as acylating agents for N-terminal modifications.

Major Products Formed

Oxidation: Dityrosine, hydroxylated derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Glycyl-L-tyrosylglycyl-L-phenylalanine has several applications in scientific research:

Biochemistry: Used as a model peptide for studying protein-protein interactions and enzyme-substrate specificity.

Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.

Materials Science: Utilized in the development of peptide-based materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of Glycyl-L-tyrosylglycyl-L-phenylalanine depends on its specific application. In biological systems, it may interact with receptors or enzymes, influencing signaling pathways or metabolic processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Glycyl-L-phenylalanine 2-naphthylamide (GPN)

- Structure : Dipeptide (Gly-Phe) conjugated to 2-naphthylamide.

- Molecular Formula : C₁₉H₂₁N₃O₃ (inferred from ).

- Applications: Used as a cathepsin C substrate to induce osmotic lysis of lysosomes, distinguishing lysosomal (1.18 g/ml density) from endosomal (1.14 g/ml) compartments in hepatocytes . Hydrolysis by cathepsin C releases amino acids, causing >90% lysosomal rupture, making it a critical tool in cellular compartment studies .

- Key Difference: Unlike the tetrapeptide, GPN includes a non-peptidic moiety (2-naphthylamide), enhancing its utility in enzyme-specific assays.

Glycyl-L-tyrosine

- Structure : Dipeptide (Gly-Tyr).

- Applications :

- Key Difference : As a dipeptide, it lacks the additional glycine and phenylalanine residues present in the tetrapeptide, limiting its structural complexity but improving pharmacokinetics.

Glycyl-L-alanyl-L-phenylalanine

- Structure : Tripeptide (Gly-Ala-Phe).

- Molecular Formula : C₁₄H₁₉N₃O₄.

- Molecular Weight : 293.3184 g/mol .

- Key Difference : Substitution of tyrosine with alanine reduces aromatic interactions, altering solubility and receptor binding compared to the tyrosine-containing tetrapeptide .

Functional and Metabolic Comparisons

Solubility and Stability

- Dipeptides (e.g., Gly-Tyr, Gly-Phe derivatives): Superior solubility in aqueous solutions compared to free aromatic amino acids, making them ideal for parenteral formulations .

- Tri-/Tetrapeptides : Increased molecular weight may reduce solubility but enhance stability against proteolytic degradation, as seen in glycyl-L-alanyl-L-phenylalanine .

Enzymatic Interactions

Therapeutic Potential

- Neonatal Nutrition: Dipeptides like glycyl-L-tyrosine are safer and more effective than free tyrosine, raising questions about optimizing aromatic amino acid delivery in clinical settings .

- Lysosomal Studies : GPN’s specificity for lysosomes underscores the utility of peptide-based tools in cell biology .

Limitations and Challenges

- Solubility-Complexity Trade-off : Longer peptides (e.g., Gly-Tyr-Gly-Phe) may face formulation challenges despite enhanced stability .

- Metabolic Competition: Exogenous tyrosine in peptide form may interfere with phenylalanine utilization, necessitating dose optimization .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Metabolic and Solubility Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.